Siomycin

Description

Properties

CAS No. |

11017-43-9 |

|---|---|

Molecular Formula |

C71H81N19O18S5 |

Molecular Weight |

1648.9 g/mol |

IUPAC Name |

N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(11Z)-18-(2,3-dihydroxybutan-2-yl)-11-ethylidene-59-hydroxy-8,31-bis(1-hydroxyethyl)-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C71H81N19O18S5/c1-14-37-64-83-44(22-109-64)61(103)89-52(70(13,107)34(12)93)67-85-43(23-112-67)59(101)88-48-33(11)108-68(106)40-19-36(31(9)91)35-15-16-38(50(94)49(35)79-40)78-46(25(2)3)62(104)77-29(7)56(98)74-27(5)55(97)75-30(8)57(99)90-71(69-86-45(24-113-69)60(102)87-47(32(10)92)63(105)81-37)18-17-39(80-51(71)41-20-111-66(48)82-41)65-84-42(21-110-65)58(100)76-28(6)54(96)73-26(4)53(72)95/h14-16,19-21,23-25,30-34,38,44,46-48,50-52,78,91-94,107H,4-7,17-18,22H2,1-3,8-13H3,(H2,72,95)(H,73,96)(H,74,98)(H,75,97)(H,76,100)(H,77,104)(H,81,105)(H,87,102)(H,88,101)(H,89,103)(H,90,99)/b37-14- |

InChI Key |

AKFVOKPQHFBYCA-ASKSIGGCSA-N |

SMILES |

CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |

Isomeric SMILES |

C/C=C\1/C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |

Canonical SMILES |

CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |

Synonyms |

siomycin |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Isolation of Siomycin A from Streptomyces sioyaensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siomycin A, a complex thiopeptide antibiotic, was first discovered in 1959 from the fermentation broth of Streptomyces sioyaensis. This document provides a comprehensive technical overview of its discovery, and the detailed experimental protocols for its fermentation, extraction, and purification. It includes quantitative data on production yields and physicochemical properties, presented in structured tables for clarity. Furthermore, this guide outlines the mechanism of action of this compound A, particularly its role as an inhibitor of the oncogenic transcription factor Forkhead box M1 (FOXM1), and provides key experimental workflows and pathway diagrams to support research and development efforts.

Discovery and Background

This compound A was first isolated by Nishimura and colleagues in 1959 from the metabolites of Streptomyces sioyaensis.[1] It belongs to the thiopeptide class of antibiotics, characterized by a highly modified macrocyclic peptide core containing thiazole rings and dehydroamino acids. Initially recognized for its potent activity against Gram-positive bacteria, recent research has highlighted its significant anti-tumor properties. This is primarily attributed to its specific inhibition of the FOXM1 transcription factor, which is overexpressed in a variety of human cancers.[1]

Experimental Protocols

The following sections provide detailed methodologies for the production and isolation of this compound A from Streptomyces sioyaensis.

Fermentation of Streptomyces sioyaensis

Production of this compound A is achieved through submerged fermentation. The yield can be significantly enhanced by the addition of elemental sulfur to the culture medium.

Protocol:

-

Inoculum Preparation: Aseptically transfer a loopful of Streptomyces sioyaensis spores from a slant culture into a 250 mL flask containing 50 mL of seed medium. Incubate at 28°C for 48 hours on a rotary shaker at 150 rpm.

-

Production Culture: Inoculate a 2 L production flask containing 1 L of the production medium with 10% (v/v) of the seed culture.

-

Fermentation Conditions: Incubate the production culture at 28°C for 5 to 7 days on a rotary shaker at 150 rpm.

-

Monitoring: Monitor the pH, cell growth, and this compound A production periodically.

-

Harvesting: After the incubation period, harvest the fermentation broth for extraction.

Extraction and Purification of this compound A

This compound A is an intracellular and mycelia-bound product. The extraction and purification process involves solvent extraction followed by chromatographic separation.

Protocol:

-

Mycelial Harvest: Separate the mycelia from the fermentation broth by centrifugation at 4000 × g for 20 minutes.

-

Solvent Extraction:

-

Resuspend the mycelial cake in methanol and stir for 2 hours at room temperature.

-

Filter the mixture to separate the methanol extract.

-

Repeat the extraction process twice to ensure complete recovery.

-

Combine the methanol extracts and concentrate under reduced pressure to obtain a crude extract.

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of chloroform.

-

Load the dissolved extract onto a silica gel (70-230 mesh) column pre-equilibrated with chloroform.

-

Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:0, 99:1, 98:2, 95:5 v/v).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1 v/v) solvent system.

-

-

Crystallization:

-

Pool the fractions containing pure this compound A.

-

Concentrate the pooled fractions under reduced pressure.

-

Induce crystallization by dissolving the residue in a small volume of methanol and adding water dropwise until turbidity appears.

-

Allow the solution to stand at 4°C overnight.

-

Collect the crystalline this compound A by filtration and dry under vacuum.

-

-

Quantitative Data Presentation

The following tables summarize the key quantitative data related to the production and properties of this compound A.

| Parameter | Value | Reference |

| Fermentation Medium | ||

| Soybean Meal | 20 g/L | Yagi et al., 1971 |

| Glucose | 20 g/L | (Typical concentration for Streptomyces) |

| CaCO₃ | 2 g/L | (Typical concentration for Streptomyces) |

| Elemental Sulfur | 10 g/L | Yagi et al., 1971 |

| pH | 7.0 (pre-sterilization) | (Typical for Streptomyces) |

| Fermentation Yield | ||

| Without Elemental Sulfur | Approx. 50-100 mg/L (estimated) | Based on 3-4 fold increase |

| With Elemental Sulfur | Approx. 200-400 mg/L (estimated) | Yagi et al., 1971 |

| Purification | ||

| Extraction Solvent | Methanol | Ebata et al., 1969 |

| Chromatography | Silica Gel (70-230 mesh) | Ebata et al., 1969 |

| Elution Solvents | Chloroform:Methanol gradient | Ebata et al., 1969 |

| Purity | >95% (after crystallization) | (Assumed from standard practice) |

Table 1: Fermentation and Purification Parameters for this compound A.

| Property | Value | Reference |

| Molecular Formula | C₇₁H₈₁N₁₉O₁₈S₅ | Ebata et al., 1969 |

| Molecular Weight | 1648.9 g/mol | Ebata et al., 1969 |

| Appearance | White to yellowish crystalline powder | Ebata et al., 1969 |

| Melting Point | 255-260 °C (decomposes) | Ebata et al., 1969 |

| Solubility | Soluble in Methanol, Chloroform, DMSO, DMF | Ebata et al., 1969 |

| Insoluble in Water, Hexane | Ebata et al., 1969 | |

| UV Absorption (in Methanol) | λmax at 250 nm and 305 nm | Ebata et al., 1969 |

Table 2: Physicochemical Properties of this compound A.

Visualizations

Experimental Workflow

Caption: Workflow for this compound A production and isolation.

This compound A Mechanism of Action: FOXM1 Inhibition Pathway

Caption: this compound A inhibits FOXM1, leading to apoptosis.

References

Siomycin: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siomycin A is a member of the thiopeptide class of antibiotics, a group of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent biological activities.[1] Isolated from the fermentation broth of Streptomyces sioyaensis, this compound A exhibits significant antibacterial and antitumor properties.[2] Its complex molecular architecture, characterized by a highly modified macrocyclic core, has made it a challenging and intriguing target for chemical synthesis and a subject of intensive biosynthetic investigation. This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound A, tailored for professionals in the fields of chemical biology, drug discovery, and medicinal chemistry.

Chemical Structure

This compound A is a large, cyclic peptide antibiotic with the molecular formula C_71H_81N_19O_18S_5 and a molecular weight of 1648.9 g/mol .[1] Its intricate structure is defined by a 26-membered macrocycle containing multiple thiazole rings, dehydroamino acids, and a unique dehydropiperidine moiety. The structure of this compound A is closely related to that of thiostrepton, another prominent member of the thiopeptide family, differing only by two amino acid residues.[3]

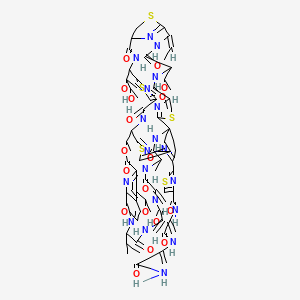

Below is a two-dimensional representation of the chemical structure of this compound A, generated using the DOT language.

Caption: Conceptual Diagram of this compound A Structure

Synthesis of this compound A

The total synthesis of this compound A is a formidable challenge in organic chemistry due to its complex stereochemistry and the presence of numerous sensitive functional groups. The first and thus far only total synthesis was reported by Mori and coworkers, which employed a convergent strategy involving the synthesis of five key fragments.[4]

Synthetic Strategy

The overall synthetic approach is outlined in the workflow diagram below. The synthesis commences with the preparation of five key building blocks, which are then strategically coupled to construct the full molecular architecture of this compound A.

References

- 1. This compound A | C71H81N19O18S5 | CID 121225689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effects and mechanism of this compound A on the growth and apoptosis of MiaPaCa-2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]

- 4. Total synthesis of this compound A: construction of synthetic segments - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thiazole Antibiotic Siomycin A: A Potent Inhibitor of the Oncogenic Transcription Factor FOXM1

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Forkhead Box M1 (FOXM1) transcription factor is a critical regulator of cell cycle progression and a well-established oncogene, overexpressed in a wide array of human cancers.[1][2][3] Its pivotal role in tumorigenesis makes it an attractive target for novel anticancer therapeutics.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of siomycin A, a thiazole antibiotic, in the inhibition of FOXM1. We will delve into the molecular pathways, present quantitative data on its efficacy, and provide detailed experimental protocols for studying its effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Introduction to FOXM1 in Cancer

FOXM1 is a proliferation-specific transcription factor that governs the expression of a multitude of genes essential for both the G1/S and G2/M phases of the cell cycle.[3][5] Its downstream targets include key mitotic regulators such as Polo-like kinase 1 (Plk1), Aurora B kinase, Cyclin B1, and Cdc25B.[3][5] Dysregulation and subsequent overexpression of FOXM1 are hallmarks of many cancers, where it contributes to uncontrolled cell division, invasion, and metastasis.[2][3] Given its central role in cancer cell proliferation and survival, the targeted inhibition of FOXM1 represents a promising strategy for cancer therapy.[4][6]

This compound A: An Inhibitor of FOXM1 Transcriptional Activity

This compound A, a member of the thiazole antibiotic family, has been identified as a potent inhibitor of FOXM1.[1][5] Its mechanism of action is multifaceted, ultimately leading to the suppression of FOXM1's transcriptional activity and a subsequent reduction in its expression levels.[5][7][8]

The Core Mechanism: Proteasome Inhibition

The primary mechanism by which this compound A inhibits FOXM1 is through its function as a proteasome inhibitor.[7][9] This activity leads to the stabilization of a yet-to-be-fully-characterized Negative Regulator of FOXM1 (NRFM).[7][10] The accumulation of NRFM, in turn, directly or indirectly suppresses the transcriptional activity of FOXM1.[7][10] This model suggests that the inhibition of FOXM1 is a general feature of proteasome inhibitors.[7][9]

Disruption of the Positive Autoregulatory Loop

FOXM1 is known to participate in a positive feedback loop where it activates its own transcription.[7][10] By inhibiting the transcriptional activity of FOXM1, this compound A disrupts this autoregulatory mechanism.[8] This disruption is a key event that leads to a significant decrease in both FOXM1 mRNA and protein levels, amplifying the inhibitory effect.[5][7]

Specificity of Action

Importantly, the inhibitory action of this compound A appears to be specific to FOXM1. Studies have shown that it does not significantly affect the transcriptional activity or expression of other members of the Forkhead box family, such as FOXA1, FOXO1, and FOXO3a.[1][8] This specificity is a desirable characteristic for a targeted therapeutic agent.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of FOXM1 inhibition by this compound A and a typical experimental workflow to assess its effects.

Caption: Mechanism of FOXM1 Inhibition by this compound A.

Caption: Experimental Workflow for Assessing this compound A Effects.

Quantitative Data on this compound A Efficacy

The following tables summarize the quantitative data on the inhibitory effects of this compound A on various cancer cell lines.

Table 1: IC50 Values of this compound A in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CEM | Leukemia | 0.73 ± 0.08 | [1] |

| HL60 | Leukemia | 0.68 ± 0.06 | [1] |

| U937 | Leukemia | 0.53 ± 0.1 | [1] |

| Hep-3B | Liver Cancer | 3.6 ± 1.3 | [1] |

| Huh7 | Liver Cancer | 2.3 ± 0.5 | [1] |

| SK-Hep | Liver Cancer | 3.7 ± 0.4 | [1] |

| K562 | Leukemia | 6.25 ± 3.60 (at 24h) | [11] |

| MiaPaCa-2 | Pancreatic Cancer | 6.38 ± 5.73 (at 24h) | [11] |

Table 2: Effect of this compound A on FOXM1 and Target Gene Expression

| Experiment | Cell Line | Treatment | Effect | Reference |

| Real-time RT-PCR | C3-Luc | This compound A | Dose-dependent decrease in mRNA levels of Cdc25B, Survivin, and CENPB | [5][12] |

| Immunoblot Analysis | C3-Luc | This compound A | Significant decrease in FOXM1 protein levels after 24h treatment | [5] |

| Immunoblot Analysis | U2OS | This compound A | Stabilization of proteins like p21, Mcl-1, p53, and hdm2, consistent with proteasome inhibition | [9][13] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound A's effect on FOXM1.

Cell Culture and Drug Treatment

-

Cell Lines: Human cancer cell lines (e.g., U2OS, HCT116, various leukemia and liver cancer lines) are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Drug Preparation: this compound A is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM) and stored at -20°C. Working concentrations are prepared by diluting the stock solution in the cell culture medium.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound A or DMSO as a vehicle control. Cells are incubated for the desired time points (e.g., 16, 24, or 48 hours) before harvesting for downstream analysis.

Luciferase Reporter Assay for FOXM1 Transcriptional Activity

-

Principle: This assay measures the transcriptional activity of FOXM1 by using a reporter plasmid containing a luciferase gene under the control of a promoter with FOXM1 binding sites.

-

Methodology:

-

Cells (e.g., C3-Luc, which stably express a FOXM1-responsive luciferase reporter) are seeded in 96-well plates.

-

After attachment, cells are treated with this compound A at various concentrations.

-

Following incubation (e.g., 16-24 hours), the cells are lysed.

-

The luciferase substrate is added to the cell lysate.

-

Luminescence is measured using a luminometer.

-

The relative luciferase activity is calculated by normalizing to the protein concentration or a co-transfected control reporter (e.g., Renilla luciferase).

-

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

-

Principle: RT-qPCR is used to quantify the mRNA levels of FOXM1 and its target genes.

-

Methodology:

-

Total RNA is extracted from this compound A-treated and control cells using a suitable RNA isolation kit.

-

The concentration and purity of the RNA are determined using a spectrophotometer.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

The qPCR reaction is set up using the synthesized cDNA, gene-specific primers for FOXM1 and its target genes (e.g., Cdc25B, Survivin, CENPB), and a SYBR Green master mix. A housekeeping gene (e.g., GAPDH or β-actin) is used as an internal control.

-

The qPCR is performed in a real-time PCR system.

-

The relative gene expression is calculated using the ΔΔCt method.

-

Western Blot Analysis for Protein Expression

-

Principle: This technique is used to detect and quantify the protein levels of FOXM1 and its downstream targets.

-

Methodology:

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies against FOXM1, its target proteins, or loading controls (e.g., β-actin or GAPDH) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vitro 20S Proteasome Activity Assay

-

Principle: This assay measures the chymotrypsin-like activity of the 20S proteasome.

-

Methodology:

-

A 20S Proteasome Activity Assay Kit is used.

-

Purified 20S proteasome is incubated with this compound A, known proteasome inhibitors (e.g., MG-132), or a vehicle control.

-

A fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) is added.

-

The fluorescence of the cleaved product (AMC) is measured over time using a fluorometer (e.g., excitation at 380 nm and emission at 460 nm).

-

The percentage of proteasome inhibition is calculated relative to the control.

-

Conclusion

This compound A presents a compelling case as a lead compound for the development of anticancer drugs targeting the FOXM1 oncogene. Its mechanism of action, centered on proteasome inhibition and the subsequent suppression of FOXM1 transcriptional activity and expression, is well-supported by experimental evidence. The specificity of this compound A for FOXM1 over other Forkhead box members further enhances its therapeutic potential. The data and protocols provided in this guide offer a solid foundation for further research into the clinical applications of this compound A and other FOXM1 inhibitors in oncology.

References

- 1. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]

- 2. FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FoxM1: a Master Regulator of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Frontiers | Research progress on FOXM1 in ovarian cancer diagnosis and therapeutics [frontiersin.org]

- 7. Thiazole Antibiotics this compound a and Thiostrepton Inhibit the Transcriptional Activity of FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FoxM1 Is a General Target for Proteasome Inhibitors | PLOS One [journals.plos.org]

- 10. frontiersin.org [frontiersin.org]

- 11. Effects and mechanism of this compound A on the growth and apoptosis of MiaPaCa-2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Siomycin Antibiotic Family: A Deep Dive into a Ribosomally Derived Biosynthetic Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The siomycin family of thiopeptide antibiotics, produced by Streptomyces sioyaensis, represents a class of potent natural products with significant antimicrobial activity. As ribosomally synthesized and post-translationally modified peptides (RiPPs), their biosynthesis is a fascinating example of enzymatic machinery transforming a simple peptide into a complex, polycyclic final structure. This guide provides a detailed exploration of the this compound biosynthetic pathway, from the genetic blueprint to the mature antibiotic, incorporating quantitative data and detailed experimental methodologies to serve as a comprehensive resource for the scientific community.

The this compound Biosynthetic Gene Cluster (BGC)

The genetic instructions for this compound biosynthesis are encoded within a dedicated gene cluster in the genome of Streptomyces sioyaensis. This cluster, identified as BGC0000611, contains all the necessary genes for the production of the precursor peptide, its extensive modification, and likely transport and regulation.[1] The core of this process lies in the interplay between a ribosomal precursor peptide and a suite of modifying enzymes.

Based on homology to other well-characterized thiopeptide biosynthetic gene clusters, such as that of thiostrepton, the key genes and their putative functions in the this compound pathway have been proposed.[1][2] A summary of these key biosynthetic genes is presented below.

| Gene | Proposed Function | Homologous Gene (Thiostrepton BGC) |

| sioA | Precursor Peptide | tsrH |

| sioJ/sioK | Dehydratase complex (Ser/Thr dehydration) | tsrJ/tsrK |

| sioO/sioM | Cyclodehydratase/Dehydrogenase complex (Thiazole formation) | tsrO/tsrM |

| sioN | Cyclase for [4+2] cycloaddition (Nitrogen heterocycle formation) | tsrN |

| sioQ | Adenylation domain-containing protein | tsrJ |

The Biosynthetic Pathway: From Precursor Peptide to Bioactive Antibiotic

The biosynthesis of this compound is a multi-step process that begins with the ribosomal synthesis of a precursor peptide, SioA. This peptide consists of an N-terminal leader peptide, which acts as a recognition signal for the modifying enzymes, and a C-terminal core peptide that is ultimately transformed into the this compound scaffold.

The maturation of the SioA precursor peptide into this compound involves a series of highly orchestrated post-translational modifications:

-

Thiazole Formation: Cysteine residues within the core peptide are converted to thiazoles. This is believed to be catalyzed by a cyclodehydratase/dehydrogenase complex, likely encoded by sioO and sioM.[1] This complex first forms a thiazoline ring, which is then oxidized to the aromatic thiazole.

-

Dehydration: Serine and threonine residues are dehydrated to form dehydroalanine and dehydrobutyrine, respectively. This reaction is likely carried out by a dehydratase complex, encoded by the genes sioJ and sioK.[1]

-

[4+2] Cycloaddition: A key step in the formation of the characteristic thiopeptide macrocycle is a formal [4+2] cycloaddition reaction. The enzyme encoded by sioN is proposed to catalyze this reaction, forming the central six-membered nitrogen-containing heterocycle from two dehydroalanine residues.[1]

-

Leader Peptide Cleavage: Following the extensive modifications, the leader peptide is proteolytically cleaved to release the mature this compound molecule.

The following diagram illustrates the proposed biosynthetic pathway for the core scaffold of this compound.

Quantitative Insights into this compound Production

While detailed kinetic data for the individual enzymes in the this compound pathway are not yet available, studies on the fermentation of S. sioyaensis have provided some quantitative insights into optimizing antibiotic yield. One notable study demonstrated a significant enhancement of this compound production through the manipulation of the fermentation medium.

| Fermentation Additive | Fold Increase in this compound Yield | Reference |

| Elemental Sulfur | 3 to 4-fold | [3] |

This stimulative effect is thought to be due to the increased availability of sulfur, a key component of the thiazole rings and the precursor amino acid cysteine. The oxidation of elemental sulfur to thiosulfate, which is then utilized by the organism, appears to be a key factor in this enhancement.[3]

Key Experimental Protocols

The study of the this compound biosynthetic pathway relies on a combination of genetic and biochemical techniques. Below are detailed, representative protocols for key experiments, adapted from established methods for Streptomyces and other thiopeptide-producing organisms.

Gene Inactivation in Streptomyces sioyaensis via PCR-Targeting

This protocol describes a method for creating a targeted gene knockout in S. sioyaensis to investigate the function of a specific biosynthetic gene. The method is based on λ-Red-mediated recombination.

Workflow Diagram:

Detailed Methodology:

-

Preparation of the Targeting Cassette:

-

Design primers with 5' extensions homologous to the regions flanking the target sio gene and 3' ends that anneal to an antibiotic resistance cassette (e.g., apramycin resistance).

-

Perform PCR using these primers and a template plasmid containing the resistance cassette to generate a linear DNA fragment.

-

Purify the PCR product.

-

-

λ-Red-Mediated Recombination in E. coli:

-

Prepare electrocompetent E. coli cells (e.g., BW25113/pIJ790) containing a cosmid with the sio gene cluster and expressing the λ-Red recombinase.

-

Electroporate the purified PCR product into the competent E. coli.

-

Select for transformants on media containing the appropriate antibiotic to isolate colonies where the target gene on the cosmid has been replaced by the resistance cassette.

-

Verify the correct recombination event by PCR and restriction analysis of the modified cosmid.

-

-

Intergeneric Conjugation into Streptomyces sioyaensis:

-

Introduce the modified cosmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

-

Grow the E. coli donor and S. sioyaensis recipient strains to mid-log phase.

-

Mix the donor and recipient cells and plate them on a suitable medium (e.g., SFM agar) for conjugation.

-

Overlay the plates with an antibiotic to select for S. sioyaensis exconjugants that have received the modified cosmid.

-

-

Selection for Double Crossover Mutants:

-

Propagate the exconjugants on non-selective media to allow for the second crossover event to occur, leading to the loss of the cosmid vector backbone.

-

Screen for colonies that have the desired antibiotic resistance but are sensitive to the antibiotic marker on the cosmid vector.

-

-

Verification of Gene Knockout:

-

Confirm the gene deletion in the S. sioyaensis mutant by PCR using primers flanking the target gene.

-

Analyze the fermentation products of the mutant strain by HPLC and mass spectrometry to confirm the loss of this compound production or the accumulation of a biosynthetic intermediate.

-

In Vitro Reconstitution of Core Biosynthetic Steps

This protocol outlines a general approach for the in vitro reconstitution of key enzymatic steps in the this compound biosynthesis pathway to confirm enzyme function.

Workflow Diagram:

Detailed Methodology:

-

Cloning, Expression, and Purification of Biosynthetic Enzymes:

-

Clone the coding sequences for the precursor peptide (sioA) and the modifying enzymes (e.g., sioO, sioM, sioJ, sioK, sioN) into suitable E. coli expression vectors, often with an affinity tag (e.g., His6-tag) for purification.

-

Overexpress the proteins in an appropriate E. coli strain (e.g., BL21(DE3)).

-

Purify the recombinant proteins to homogeneity using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

-

-

In Vitro Enzyme Assays:

-

Set up reaction mixtures containing the purified precursor peptide (SioA) and one or more purified modifying enzymes in a suitable buffer.

-

Include necessary cofactors, such as ATP, Mg2+, and any other required small molecules.

-

Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period.

-

For a sequential pathway, the product of one reaction can be purified and used as the substrate for the next enzyme in the pathway.

-

-

Analysis of Reaction Products:

-

Quench the reactions and analyze the products by mass spectrometry (e.g., MALDI-TOF MS or LC-MS/MS) to detect mass shifts corresponding to the expected enzymatic modifications (e.g., loss of water for dehydration, addition of sulfur for thiazole formation).

-

By systematically combining the enzymes, the order of events and the specific function of each enzyme can be elucidated.

-

Conclusion and Future Directions

The biosynthesis of the this compound family of antibiotics is a testament to the intricate and efficient enzymatic processes that have evolved in nature to produce complex bioactive molecules. While the overall pathway can be inferred from the gene cluster and homology to other thiopeptides, further research is needed to fully characterize the individual enzymes and their mechanisms. The application of the experimental protocols outlined in this guide will be crucial in dissecting the precise function of each Sio enzyme, determining their kinetic parameters, and understanding the regulation of the biosynthetic pathway. Such knowledge will not only deepen our understanding of RiPP biosynthesis but also pave the way for the bioengineering of novel this compound analogs with improved therapeutic properties.

References

A Technical Guide to the Physical, Chemical, and Biological Properties of Siomycin for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of Siomycin A. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge required for utilizing this potent thiopeptide antibiotic in a research setting. The guide includes summarized quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Core Physical and Chemical Properties

This compound A is a complex macrocyclic thiopeptide antibiotic produced by certain strains of Streptomyces. Its intricate structure imparts unique chemical characteristics and significant biological activities.

Structural and General Properties

This compound A, also known as Mutabilycin or Sporangiomycin, is a member of the thiazole antibiotic family.[1][2] Its complex structure is characterized by a large peptide macrocycle containing multiple thiazole rings and dehydroamino acid residues.

Quantitative Physicochemical Data

The following table summarizes the key quantitative physical and chemical properties of this compound A, which are critical for its handling, formulation, and experimental application.

| Property | Value | Source |

| Molecular Formula | C71H81N19O18S5 | [1][3] |

| Molecular Weight | 1648.80 - 1648.9 g/mol | [1][3] |

| CAS Number | 12656-09-6 | [1] |

| Purity | >85% to ≥98% (HPLC) | [2][4] |

| Solubility | Soluble in DMSO and DMF; Moderately soluble in methanol and ethanol; Poor water solubility. | [2][4][5] |

| Stability | Stable for at least 2 years when stored sealed at -20°C. Can be stable for ≥ 4 years under appropriate storage. | [2][6] |

Biological Activity and Mechanism of Action

This compound A exhibits potent biological activity, primarily as an antibacterial and an anticancer agent. Its mechanism of action is multifaceted, with the inhibition of the Forkhead Box M1 (FOXM1) transcription factor being a key aspect of its anticancer properties.

Anticancer Activity

This compound A has demonstrated significant efficacy in inhibiting the proliferation and inducing apoptosis in a variety of human cancer cell lines.[7][8] This activity is largely attributed to its ability to selectively inhibit the transcriptional activity of FOXM1, an oncogenic transcription factor overexpressed in many human tumors.[7][8][9] The IC50 values for this compound A vary depending on the cell line and the duration of treatment.

| Cell Line | IC50 (24h) | IC50 (48h) | IC50 (72h) | Source |

| K562 (Human Leukemia) | 6.25 µM | Not Reported | Not Reported | [7][8] |

| MiaPaCa-2 (Human Pancreatic Cancer) | 6.38 µM | 0.76 µM | 0.54 µM | [7][8] |

| PA1 (Ovarian Cancer) | Not Reported | Not Reported | ~5.0 µM | [10] |

| OVCAR3 (Ovarian Cancer) | Not Reported | Not Reported | ~2.5 µM | [10] |

Mechanism of Action: FOXM1 Inhibition

This compound A acts as a potent inhibitor of FOXM1.[8] This inhibition prevents the expression of FOXM1-regulated genes that are critical for cell cycle progression and survival, including Cdc25B, Survivin, and Cyclin B1.[2] The suppression of these targets leads to cell cycle arrest and the induction of apoptosis in cancer cells.[9][11] Some studies also suggest that this compound A may function as a proteasome inhibitor, which could contribute to its effects on FOXM1.[12][13]

Caption: this compound A inhibits FOXM1, blocking downstream gene expression and promoting apoptosis.

Antibacterial Activity

Originally identified as an antibiotic, this compound A is effective against Gram-positive bacteria, including Mycobacterium tuberculosis.[2] Its antibacterial mechanism involves interaction with the 23S rRNA component of the bacterial ribosome, thereby inhibiting protein synthesis.[4][6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound A's biological activities.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound A on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., PA1, OVCAR3) into 96-well plates at a density of approximately 1x104 cells/well and incubate for 24 hours to allow for attachment.[10]

-

Treatment: Treat the cells with varying concentrations of this compound A (e.g., 0-100 µM) and a vehicle control (DMSO) for desired time periods (e.g., 24, 48, 72 hours).[10]

-

MTT Addition: Following treatment, add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 3 hours at 37°C.[10]

-

Formazan Solubilization: Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Caption: Step-by-step workflow of the MTT assay for assessing cell viability.

Transwell Migration Assay

This assay is used to evaluate the effect of this compound A on cancer cell migration.

Methodology:

-

Cell Preparation: Suspend 1x104 cells in serum-free medium.[7]

-

Assay Setup: Place the cell suspension in the upper chamber of a Transwell insert (8.0 µm pore size).[7]

-

Treatment: Add medium containing 10% FBS and varying concentrations of this compound A (e.g., 0-10 µmol/l) to the lower chamber.[7]

-

Incubation: Incubate the plate for 20 hours at 37°C.[7]

-

Cell Removal: Remove non-migrated cells from the upper surface of the filter with a cotton swab.[7]

-

Staining: Stain the migrated cells on the lower surface of the membrane.[7]

-

Quantification: Count the number of migrated cells under a microscope.

Western Blot Analysis for Apoptosis and Signaling Proteins

This protocol is used to detect changes in protein expression levels following this compound A treatment.

Methodology:

-

Cell Lysis: Treat cells with this compound A for the desired time, then lyse the cells in an appropriate lysis buffer.[10]

-

Protein Quantification: Determine the protein concentration of the lysates using a Bradford assay.[10]

-

SDS-PAGE: Separate equal amounts of protein (30-50 µg) on a 10-12% SDS-polyacrylamide gel.[10]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.[10]

-

Blocking: Block the membrane with 5% skimmed milk for 1 hour at room temperature.[10]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, FOXM1, MMP-2, MMP-9, α-tubulin) overnight at 4°C.[7][10]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: The general workflow for performing a Western blot analysis.

Antibiotic Activity Assay (Cylinder-Plate Method)

This is a general method to determine the antimicrobial potency of this compound A.

Methodology:

-

Media Preparation: Prepare appropriate agar medium and pour it into sterile petri dishes.[14]

-

Inoculation: Inoculate the molten agar (at 45-50°C) with a standardized suspension of a susceptible Gram-positive bacterium.[14]

-

Cylinder Placement: Place sterile stainless steel or porcelain cylinders (e.g., 8 mm outer diameter, 6 mm inner diameter, 10 mm length) onto the solidified agar surface.[14]

-

Standard and Sample Preparation: Prepare a stock solution of this compound A standard and the test sample. Create a series of dilutions for the standard.[14][15]

-

Application: Fill the cylinders with the standard dilutions and the sample solution.[14]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 30-35°C) for 24 to 48 hours.[14]

-

Zone of Inhibition Measurement: Measure the diameter of the zones of growth inhibition around each cylinder.[14]

-

Potency Calculation: Plot a standard curve of the zone diameters versus the logarithm of the standard concentrations and determine the potency of the sample.

This technical guide provides a foundational understanding of this compound A for research purposes. For more specific applications, it is recommended to consult the primary literature cited herein.

References

- 1. scbt.com [scbt.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound A | C71H81N19O18S5 | CID 121225689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound A | CAS 12656-09-6 | Cayman Chemical | Biomol.com [biomol.com]

- 5. bioaustralis.com [bioaustralis.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Effects and mechanism of this compound A on the growth and apoptosis of MiaPaCa-2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]

- 10. This compound A induces reactive oxygen species-mediated cytotoxicity in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound A Induces Apoptosis in Human Lung Adenocarcinoma A549 Cells by Suppressing the Expression of FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Thiazole Antibiotics this compound a and Thiostrepton Inhibit the Transcriptional Activity of FOXM1 [frontiersin.org]

- 14. SOP for Microbial Assay | Pharmaguideline [pharmaguideline.com]

- 15. uspnf.com [uspnf.com]

Siomycin: A Technical Guide to its Production from Endophytic Actinomycetes and its Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siomycin, a thiopeptide antibiotic, has garnered significant interest for its potent anti-cancer properties. This technical guide provides a comprehensive overview of this compound, with a particular focus on its production from endophytic actinomycetes, its mechanism of action targeting the oncogenic transcription factor FoxM1, and detailed experimental protocols relevant to its study. This compound is a natural product of Streptomyces sioyaensis, a species that has been identified as both a soil-dwelling and an endophytic actinomycete. One notable source of a this compound-producing strain is an endophytic actinomycete isolated from the medicinal plant Acanthopanax senticosus[1]. This guide consolidates quantitative data on its biological activity, outlines methodologies for its production and analysis, and presents visual workflows and signaling pathways to facilitate further research and development.

Introduction to this compound

This compound is a sulfur-rich macrocyclic peptide antibiotic belonging to the thiopeptide class. Initially identified from the fermentation broth of Streptomyces sioyaensis[1], its potent biological activities, particularly its anti-cancer effects, have made it a subject of intensive research. Endophytic actinomycetes, which reside within the tissues of plants, are a promising and relatively untapped source of novel bioactive compounds, including this compound. The unique microenvironment within the host plant can influence the metabolic pathways of these microorganisms, potentially leading to the production of unique or higher yields of secondary metabolites.

Production of this compound from Endophytic Actinomycetes

The production of this compound from endophytic actinomycetes involves a multi-step process encompassing isolation of the producing organism, fermentation, and subsequent extraction and purification of the compound.

Isolation of Endophytic Streptomyces sioyaensis

The isolation of endophytic actinomycetes requires stringent surface sterilization of the host plant material to eliminate epiphytic microorganisms.

Experimental Protocol: Isolation of Endophytic Actinomycetes

-

Sample Collection: Collect healthy plant tissues (e.g., roots, stems, leaves) from the desired medicinal plant, such as Acanthopanax senticosus.

-

Surface Sterilization:

-

Wash the collected plant material thoroughly with sterile distilled water to remove any adhering soil and debris.

-

Immerse the samples in 70% ethanol for 1-2 minutes.

-

Transfer the samples to a solution of 1-2% sodium hypochlorite for 3-5 minutes.

-

Rinse the samples 3-5 times with sterile distilled water to remove residual sterilizing agents.

-

-

Tissue Maceration: Aseptically macerate the surface-sterilized plant tissues in a sterile mortar and pestle with a small amount of sterile saline or phosphate-buffered saline (PBS).

-

Plating: Spread the resulting tissue homogenate onto various selective agar media suitable for actinomycete growth, such as Starch Casein Agar (SCA) or Actinomycetes Isolation Agar (AIA). The media should be supplemented with antifungal agents like nystatin or cycloheximide to inhibit fungal growth.

-

Incubation: Incubate the plates at 28-30°C for 2-4 weeks, monitoring regularly for the appearance of characteristic actinomycete colonies (dry, chalky, and often with aerial mycelia).

-

Isolation and Purification: Subculture individual colonies onto fresh agar plates to obtain pure isolates.

-

Identification: Characterize the pure isolates based on morphological features, biochemical tests, and 16S rRNA gene sequencing to identify Streptomyces sioyaensis.

Fermentation for this compound Production

Submerged fermentation is the standard method for producing this compound. The composition of the fermentation medium and the culture conditions are critical for achieving optimal yields.

Experimental Protocol: Fermentation of Streptomyces sioyaensis

-

Seed Culture Preparation:

-

Inoculate a loopful of a pure culture of Streptomyces sioyaensis into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth or a medium containing soluble starch, glucose, peptone, and yeast extract).

-

Incubate the seed culture at 28°C for 48-72 hours on a rotary shaker at 180-200 rpm.

-

-

Production Culture:

-

Prepare the production medium. A soybean meal-based medium has been shown to be effective for this compound production. A representative medium composition is (per liter): 40 g glucose, 15 g soybean meal, 5 g yeast extract, 2 g NaCl, and 4 g CaCO₃, with the pH adjusted to 7.2.

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubate the production culture at 28°C for 7-10 days on a rotary shaker at 180-200 rpm.

-

-

Optimization of Production:

-

Studies have shown that the addition of elemental sulfur to the fermentation medium can lead to a three- to fourfold increase in this compound yield[2]. The optimal concentration and time of addition should be determined empirically.

-

Quantitative Data: this compound Production

| Fermentation Parameter | Condition | This compound Yield | Reference |

| Strain | Endophytic S. sioyaensis | Data not available | |

| Medium | Soybean meal-based | Data not available | |

| Sulfur Supplementation | Yes/No | 3-4 fold increase | [2] |

Extraction and Purification of this compound

This compound is typically extracted from the fermentation broth using solvent extraction, followed by chromatographic purification.

Experimental Protocol: Extraction and Purification of this compound

-

Harvesting: After the fermentation period, separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Solvent Extraction:

-

Adjust the pH of the supernatant to a neutral or slightly alkaline range (pH 7.0-8.0).

-

Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate.

-

Repeat the extraction process 2-3 times to maximize recovery.

-

Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with the same solvent.

-

Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

Further Purification (Optional):

-

Pool the this compound-containing fractions and concentrate them.

-

For higher purity, subject the partially purified this compound to further chromatographic steps, such as Sephadex LH-20 size-exclusion chromatography or high-performance liquid chromatography (HPLC).

-

-

Mechanism of Action: Targeting the FoxM1 Signaling Pathway

This compound exerts its anti-cancer effects primarily by inhibiting the Forkhead box M1 (FoxM1) transcription factor. FoxM1 is a key regulator of the cell cycle and is overexpressed in a wide range of human cancers, making it an attractive therapeutic target.

The FoxM1 Signaling Pathway

This compound has been shown to specifically inhibit the transcription and expression of FoxM1 without affecting other members of the Forkhead box family[1]. This leads to the downregulation of FoxM1's downstream target genes, which are involved in cell proliferation, survival, and metastasis.

Caption: this compound's inhibition of the FoxM1 signaling pathway.

Experimental Analysis of the FoxM1 Pathway

Western blotting is a key technique to study the effects of this compound on the protein levels of FoxM1 and its downstream targets.

Experimental Protocol: Western Blot Analysis

-

Cell Culture and Treatment:

-

Culture a suitable cancer cell line (e.g., MiaPaCa-2 pancreatic cancer cells) in appropriate media.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).

-

-

Protein Extraction:

-

Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-FoxM1, anti-MMP-2, anti-MMP-9, anti-α-tubulin, or anti-β-actin as a loading control) overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software.

-

Quantitative Data: Biological Activity of this compound

The anti-proliferative activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h | Reference |

| K562 | Leukemia | 6.25 | Data not available | Data not available | [1] |

| MiaPaCa-2 | Pancreatic Cancer | 6.38 | 0.76 | 0.54 | [1] |

| MCF7 | Breast Cancer | Data not available | Data not available | Data not available |

This compound Biosynthesis

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthesis is governed by a dedicated gene cluster in Streptomyces sioyaensis.

The this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster contains the genes encoding the precursor peptide and the enzymes responsible for the extensive post-translational modifications, including thiazole formation, dehydration of serine and threonine residues, and macrocyclization.

Caption: General workflow for the biosynthesis of this compound.

Conclusion

This compound produced by endophytic actinomycetes represents a promising avenue for the discovery and development of novel anti-cancer therapeutics. Its potent and specific inhibition of the FoxM1 signaling pathway underscores its potential as a targeted therapy. This technical guide has provided a foundational overview of the production, mechanism of action, and relevant experimental protocols for the study of this compound. Further research focusing on the optimization of fermentation processes for endophytic strains, elucidation of the complete biosynthetic pathway, and in-depth preclinical and clinical evaluation is warranted to fully realize the therapeutic potential of this remarkable natural product.

References

Spectroscopic Deep Dive: A Technical Guide to the Characterization of Siomycin C

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic characterization of Siomycin C, a member of the thiopeptide antibiotic family. Tailored for researchers, scientists, and professionals in drug development, this document outlines the key spectroscopic data and experimental protocols essential for the identification and analysis of this complex molecule.

Introduction to this compound C

This compound C is a sulfur-rich macrocyclic peptide antibiotic belonging to the thiopeptide class. These natural products are known for their potent activity against various bacterial pathogens, including drug-resistant strains. The intricate structure of siomycins, characterized by a highly modified peptide backbone containing thiazole rings and dehydroamino acids, necessitates a multi-faceted spectroscopic approach for accurate characterization. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy in the structural elucidation of this compound C.

Spectroscopic Data of this compound C

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of complex organic molecules like this compound C. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, enabling the assembly of the molecular framework.

Table 1: ¹H NMR Chemical Shift Data for this compound C

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |

Table 2: ¹³C NMR Chemical Shift Data for this compound C

| Carbon | Chemical Shift (δ, ppm) |

| Data not available in search results | Data not available in search results |

Note: Specific chemical shift assignments for this compound C were not available in the provided search results. The structure of this compound C was determined by NMR spectroscopy, and it is highly probable that detailed data exists in the cited literature[1][2].

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound C, aiding in its identification and structural confirmation.

Table 3: Mass Spectrometry Data for this compound C

| Ion | m/z Value | Interpretation |

| [M+H]⁺ | Data not available in search results | Protonated molecular ion |

| Fragment Ions | Data not available in search results | Key fragments resulting from the cleavage of specific bonds within the molecule. A putative tandem mass fragmentation pathway for siomycins involves breaks between specific amino acid residues[1]. |

Note: While a general fragmentation pathway for siomycins has been described, specific m/z values for this compound C were not found in the search results[1].

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound C. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds.

Table 4: Infrared Spectroscopy Data for this compound C

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available in search results | Data not available in search results | Amide C=O stretch, N-H stretch, C-H stretch, C=C stretch (thiazole rings), etc. |

Note: Specific IR absorption peaks for this compound C were not available in the provided search results. However, general physicochemical properties of Siomycins A, B, and C have been studied, which would include IR data[3].

Experimental Protocols

Detailed experimental protocols are critical for the reproducible spectroscopic analysis of this compound C. The following sections outline generalized procedures based on methods used for thiopeptide antibiotics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of this compound C.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

Sample Preparation:

-

Dissolve a precisely weighed sample of purified this compound C (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or a mixture thereof). The choice of solvent will depend on the solubility of the compound.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of particulate matter to avoid signal broadening.

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional (1D) ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a 1D ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

To aid in structural assignment, acquire two-dimensional (2D) NMR spectra, such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound C.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source is ideal for the analysis of large peptide-like molecules.

Sample Preparation:

-

Prepare a dilute solution of this compound C (typically 1-10 µg/mL) in a solvent compatible with ESI, such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.

-

Infuse the sample directly into the mass spectrometer or inject it into a liquid chromatography (LC) system coupled to the mass spectrometer (LC-MS). LC-MS is preferred for complex mixtures to separate the components before mass analysis.

Data Acquisition:

-

Operate the ESI source in positive ion mode to generate protonated molecular ions ([M+H]⁺).

-

Acquire a full scan mass spectrum to determine the mass of the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion of this compound C and subjecting it to collision-induced dissociation (CID). This will generate a fragmentation pattern that can be used for structural confirmation. A putative fragmentation pathway for siomycins has been described, which can guide the interpretation of the MS/MS data[1].

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass of this compound C.

-

Analyze the fragmentation pattern to identify characteristic losses and fragment ions, which can be correlated with the structure of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound C.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: There are several methods for preparing solid samples for IR analysis:

-

KBr Pellet Method:

-

Grind a small amount of this compound C (approx. 1 mg) with about 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Thin Film Method:

-

Dissolve a small amount of this compound C in a volatile solvent.

-

Deposit a drop of the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the sample.

-

Data Acquisition:

-

Place the prepared sample in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder (or the pure KBr pellet) and subtract it from the sample spectrum to obtain the final absorbance spectrum.

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum and assign them to specific functional groups (e.g., C=O, N-H, C-H, C=C) based on their position and intensity.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound C.

Conclusion

The comprehensive spectroscopic analysis of this compound C, employing NMR, Mass Spectrometry, and IR spectroscopy, is indispensable for its unambiguous structural characterization. While this guide provides a framework for these analyses, it is important to note that the specific parameters and techniques may require optimization based on the instrumentation available and the purity of the sample. The data and protocols presented herein serve as a valuable resource for researchers engaged in the study and development of thiopeptide antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. Structures of this compound-B and -C and Thiostrepton-B determined by NMR spectroscopy and carbon-13 signal assignments of Siomycins, Thiostreptons, and Thiopeptin-B<sub>a</sub>. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. Studies on this compound. I. Physicochemical properties of siomycins A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anti-Tumor Potential of Siomycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siomycin A, a thiopeptide antibiotic, has emerged as a promising anti-cancer agent due to its potent and selective inhibitory effects on the Forkhead box M1 (FOXM1) transcription factor.[1][2] FOXM1 is a key proto-oncogene that is overexpressed in a majority of human cancers and plays a crucial role in cell cycle progression, proliferation, and apoptosis.[1][3] This technical guide provides a comprehensive overview of the anti-tumor properties of this compound A, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols to facilitate further research and drug development in this area.

Core Mechanism of Action: Targeting the FOXM1 Oncogene

This compound A exerts its primary anti-tumor effects by inhibiting the transcriptional activity and expression of FOXM1.[1][4] This inhibition is highly selective, as this compound A does not significantly affect the transcriptional activity of other members of the Forkhead family, such as FoxA1, FoxO1, and FoxO3a.[1][3] The suppression of FOXM1 by this compound A leads to a cascade of downstream effects that collectively contribute to its anti-cancer activity:

-

Induction of Apoptosis: By inhibiting FOXM1, this compound A promotes programmed cell death in cancer cells. This is correlated with the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and the cleavage of caspase-3, a key executioner of apoptosis.[1][5]

-

Cell Cycle Arrest: FOXM1 is a critical regulator of the cell cycle. Its inhibition by this compound A leads to the arrest of cancer cell proliferation.[6]

-

Inhibition of Metastasis: this compound A has been shown to reduce the expression of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, which are crucial for tumor invasion and metastasis.[7][8]

-

Targeting Cancer Stem Cells: Emerging evidence suggests that this compound A can also target brain tumor stem cells, partially through a maternal embryonic leucine-zipper kinase (MELK)-mediated pathway, further highlighting its therapeutic potential.[9]

Quantitative Analysis of In Vitro Efficacy

The cytotoxic and anti-proliferative effects of this compound A have been evaluated across a diverse range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) - 24 hours | IC50 (µM) - 48 hours | IC50 (µM) - 72 hours | Citation(s) |

| K562 | Leukemia | 6.25 | - | - | [2][8] |

| CEM | Leukemia | 0.73 | - | - | [1] |

| HL60 | Leukemia | 0.68 | - | - | [1] |

| U937 | Leukemia | 0.53 | - | - | [1] |

| MCF7 | Breast Cancer | - | - | - | [2] |

| MiaPaCa-2 | Pancreatic Cancer | 6.38 | 0.76 | 0.54 | [2][8] |

| Hep-3B | Liver Cancer | 3.6 | - | - | [1] |

| Huh7 | Liver Cancer | 2.3 | - | - | [1] |

| SK-Hep | Liver Cancer | 3.7 | - | - | [1] |

| A549 | Lung Adenocarcinoma | - | - | - | [5] |

| PA1 | Ovarian Cancer | - | - | 5.0 | [10] |

| OVCAR3 | Ovarian Cancer | - | - | 2.5 | [10] |

Note: "-" indicates data not available in the cited sources.

Signaling Pathway and Experimental Workflow Visualizations

This compound A's Inhibition of the FOXM1 Signaling Pathway

References

- 1. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Thiazole Antibiotics this compound a and Thiostrepton Inhibit the Transcriptional Activity of FOXM1 [frontiersin.org]

- 5. This compound A Induces Apoptosis in Human Lung Adenocarcinoma A549 Cells by Suppressing the Expression of FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Effects and mechanism of this compound A on the growth and apoptosis of MiaPaCa-2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects and mechanism of this compound A on the growth and apoptosis of MiaPaCa-2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound A targets brain tumor stem cells partially through a MELK-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound A induces reactive oxygen species-mediated cytotoxicity in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Siomycin: A Thiazole Antibiotic with Proteasome Inhibitory Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Siomycin A, a thiazole antibiotic, has emerged as a molecule of interest in cancer research due to its activity as a proteasome inhibitor. This document provides a comprehensive technical overview of this compound's role in targeting the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular homeostasis. Dysregulation of this system is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound, along with its structural analog thiostrepton, has been shown to inhibit proteasome activity, leading to the accumulation of regulatory proteins, cell cycle arrest, and apoptosis in cancer cells. This guide details the mechanism of action, presents available quantitative data, outlines key experimental protocols for its study, and visualizes the associated signaling pathways.

Mechanism of Action: Inhibition of the Proteasome and Downstream Effects

This compound A acts as an inhibitor of the 26S proteasome, the multi-catalytic enzyme complex responsible for the degradation of ubiquitinated proteins. While it is established that this compound inhibits the proteasome, it is considered less potent than well-characterized proteasome inhibitors such as MG-132 and lactacystin[1]. The primary mechanism of this compound's anti-cancer effects is linked to its ability to suppress the transcriptional activity of the oncogenic transcription factor Forkhead Box M1 (FoxM1)[2][3][4][5].

A proposed model suggests that this compound and other proteasome inhibitors prevent the degradation of a yet-to-be-fully-identified negative regulator of FoxM1 (NRFM)[5]. The stabilization of NRFM leads to the inhibition of FoxM1's transcriptional activity. As FoxM1 is involved in a positive autoregulatory loop, this initial inhibition results in a subsequent decrease in FoxM1 protein expression[5]. The downregulation of FoxM1, a key driver of cell proliferation and survival, ultimately triggers apoptosis in cancer cells[2][3][4].

Furthermore, this compound has been shown to inhibit the transcriptional activity of NF-κB, another critical pathway in cancer cell survival and inflammation[1]. This multifaceted mechanism of action makes this compound a compelling candidate for further investigation in cancer therapy.

Quantitative Data

Inhibition of 20S Proteasome Activity

| Compound | Target | Assay System | Result | Reference |

| This compound A | 20S Proteasome | In vitro activity assay using fluorogenic substrate | Dose-dependent inhibition, less potent than MG-132 and lactacystin | [1] |

| Thiostrepton | 20S Proteasome | In vitro activity assay using fluorogenic substrate | Dose-dependent inhibition, less potent than MG-132 and lactacystin | [1] |

Anti-proliferative Activity in Cancer Cell Lines

This compound A has demonstrated potent anti-proliferative effects across a range of human cancer cell lines. The IC50 values for cell viability are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| PA1 | Ovarian Cancer | 5 | 72h | [6] |

| OVCAR3 | Ovarian Cancer | 2.5 | 72h | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound as a proteasome inhibitor.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound A stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound A in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound A. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound A).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the 20S proteasome in the presence of this compound.

Materials:

-

Purified 20S proteasome or cell lysates

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.5)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

-

This compound A and other proteasome inhibitors (e.g., MG-132 as a positive control)

-

Black 96-well plates

-

Fluorescence microplate reader

Procedure:

-

Reaction Setup: In a black 96-well plate, add the assay buffer, purified 20S proteasome or cell lysate, and different concentrations of this compound A or control inhibitors.

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the proteasome.

-

Substrate Addition: Add the fluorogenic substrate to each well to initiate the reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 380 nm and emission at 460 nm for AMC) over time using a fluorescence microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of substrate cleavage for each condition. Determine the percentage of proteasome inhibition by this compound A compared to the untreated control.

Western Blotting for Protein Expression

This technique is used to detect changes in the levels of specific proteins (e.g., FoxM1, p21, cleaved caspase-3) following this compound treatment.

Materials:

-

Cells treated with this compound A

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., anti-FoxM1, anti-p21, anti-cleaved caspase-3, anti-β-actin)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated and control cells with lysis buffer and quantify the protein concentration.

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-